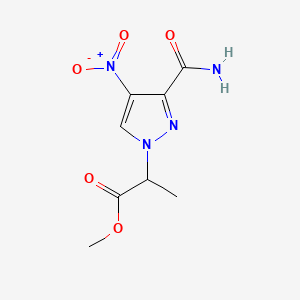methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate
CAS No.:
Cat. No.: VC14662638
Molecular Formula: C8H10N4O5
Molecular Weight: 242.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10N4O5 |
|---|---|
| Molecular Weight | 242.19 g/mol |
| IUPAC Name | methyl 2-(3-carbamoyl-4-nitropyrazol-1-yl)propanoate |
| Standard InChI | InChI=1S/C8H10N4O5/c1-4(8(14)17-2)11-3-5(12(15)16)6(10-11)7(9)13/h3-4H,1-2H3,(H2,9,13) |
| Standard InChI Key | LGANPMLDFNOVCH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)OC)N1C=C(C(=N1)C(=O)N)[N+](=O)[O-] |
Introduction
Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate is a complex organic compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique combination of functional groups, including a methyl ester, a carbamoyl group, and a nitro-substituted pyrazole moiety, which contribute to its potential reactivity and biological activity.
Key Features:
-
Molecular Formula: Not explicitly provided in the search results, but typically derived from its structural components.
-
Molecular Weight: Approximately 226.20 g/mol, though another source suggests 242.19 g/mol, indicating potential discrepancies in reported values.
-
CAS Number: 1823967-25-4.
Chemical Reactions:
-
Hydrolysis: The ester bond in the compound can undergo hydrolysis, which is a common reaction pathway for esters.
-
Bioreduction: The nitro group can undergo bioreduction within cells, potentially leading to the formation of reactive species that interact with biological targets.
Synthesis and Analytical Techniques
The synthesis of methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the progress and confirm the structure of intermediates and final products.
Biological Activities and Potential Applications
Research indicates that compounds with similar structures to methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate often exhibit inhibitory effects on enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating conditions like arthritis or other inflammatory disorders. Additionally, this compound shows promise in antimicrobial and anticancer domains due to its ability to generate reactive intermediates through bioreduction processes.
Similar Compounds and Comparative Analysis
Several compounds share structural similarities with methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate, including variations in the positioning of functional groups or the type of ester group present. These differences can affect reactivity and biological activity.
Similar Compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate | C8H10N4O5 | Different positioning of functional groups affecting reactivity |
| Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate | C9H12N4O5 | An ethyl ester variant with distinct properties |
| Methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate | C8H12N4O2 | Contains an amino group instead of carbamoyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume